N,N-dicyclohexyl-3,4-dimethoxybenzamide
Description
N,N-Dicyclohexyl-3,4-dimethoxybenzamide is a benzamide derivative characterized by two cyclohexyl groups attached to the amide nitrogen and methoxy substituents at the 3- and 4-positions of the benzene ring. Key structural features include:
- Substituents: The 3,4-dimethoxybenzoyl group provides electron-donating effects, enhancing resonance stabilization.
- Amide group: The dicyclohexyl substitution introduces steric bulk, likely reducing solubility in polar solvents but increasing lipophilicity .
- Applications: Benzamides with similar substituents are explored in medicinal chemistry (e.g., enzyme inhibitors, receptor ligands) and materials science (e.g., crystal engineering) .
Properties
IUPAC Name |
N,N-dicyclohexyl-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-24-19-14-13-16(15-20(19)25-2)21(23)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h13-15,17-18H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPHXBDAWBZZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with dicyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid, while reduction of the amide group can produce N,N-dicyclohexyl-3,4-dimethoxybenzylamine.
Scientific Research Applications
N,N-dicyclohexyl-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-dicyclohexyl-3,4-dimethoxybenzamide exerts its effects depends on its interaction with molecular targets The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Key Observations :
- Lipophilicity : Cyclohexyl groups (logP ~4–5) > cyclopentyl (~3.5) > hexyl (~3.2) > phenyl (~2.8).
- Reactivity : Nitro groups (in 3,5-dinitro derivative) increase susceptibility to nucleophilic substitution, whereas methoxy groups favor electrophilic aromatic substitution .
- Crystallinity : Dicyclohexyl derivatives exhibit defined crystal lattices due to van der Waals interactions, while hydroxylated analogues (e.g., dihydroxybenzamide) form polymorphs via H-bonding .
Contrast with this compound :
- The dicyclohexyl variant’s high lipophilicity may limit aqueous solubility but improve membrane permeability in drug delivery.
- Lack of hydroxyl/nitro groups reduces metabolic degradation risks compared to dihydroxy or nitro analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
